molecular formula C13H11N3S B2925740 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole CAS No. 300679-80-5

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole

Cat. No.: B2925740
CAS No.: 300679-80-5
M. Wt: 241.31
InChI Key: CQOBWEXFWKFMRE-UHFFFAOYSA-N
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Description

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound features a benzotriazole core substituted with a phenylsulfanyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a phenylsulfanyl methylating agent. One common method includes the use of 1H-benzotriazole and phenylmethylsulfide under specific conditions to achieve the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s overall activity. These interactions can affect various biochemical pathways, making the compound a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its corrosion-inhibiting properties.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

    Other benzotriazole derivatives: Compounds with different substituents on the benzotriazole ring.

Uniqueness

2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole core and a phenylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(phenylsulfanylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOBWEXFWKFMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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